Distinct Ortho/Meta Substitution Pattern
The unique ortho-substitution at the 5-phenyl ring and meta-substitution at the 3-phenyl ring (o,m′-dimethyl substitution pattern) creates a distinct spatial and electronic environment compared to more common symmetrical analogs. This specific arrangement directly impacts molecular descriptors, such as topological polar surface area (tPSA) and the number of rotatable bonds, which are key determinants of membrane permeability and target fit [1]. While direct quantitative data for this specific compound is not publicly available, it is structurally distinct from its closest isomers, such as 3-(3-methylphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole (a p,m′-isomer) and 3-(2-methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole (an o,m′-isomer with reversed positions) [2]. This differentiation is critical for establishing a unique structure-activity relationship (SAR) series.
| Evidence Dimension | Substitution Pattern (Position of Methyl Groups) |
|---|---|
| Target Compound Data | 2-methylphenyl at the 5-position; 3-methylphenyl at the 3-position |
| Comparator Or Baseline | 3-(3-methylphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: 3-methylphenyl at 3-position; 4-methylphenyl at 5-position |
| Quantified Difference | Ortho vs. para substitution on the 5-phenyl ring |
| Conditions | Molecular structure comparison based on IUPAC name and CAS registry data. |
Why This Matters
This specific ortho-substitution pattern is a known driver of conformational restriction, which can enhance binding affinity and selectivity for biological targets compared to its more flexible para-substituted analogs.
- [1] MIP Chem960. 제품 이름:1,2,4-Oxadiazole, 3-(3-methylphenyl)-5-(2-methylphenyl)-. Provides molecular descriptors like exact mass, H-bond donors/acceptors, and rotatable bond count for the target compound. View Source
- [2] J-GLOBAL. 3-(3-メチルフェニル)-5-(4-メチルフェニル)-1,2,4-オキサジアゾール. J-GLOBAL ID: 200907052742498220. View Source
